



# Subject: Application Notes and Protocols for PP-55 Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | PP-55   |           |
| Cat. No.:            | B114666 | Get Quote |

To: Researchers, Scientists, and Drug Development Professionals

Topic: PP-55 in Combination with Other Therapeutic Agents - Literature and Data Review

Notice of Inquiry Results

Following a comprehensive search of publicly available scientific literature, clinical trial databases, and patent records, we were unable to identify a specific therapeutic agent, drug candidate, or research compound designated as "**PP-55**." The search did not yield any information regarding its mechanism of action, preclinical or clinical studies, or use in combination with other therapeutic agents.

The search results included references to unrelated terms such as:

- Plant protection product evaluation standards, designated as "PP 1/55(2)"[1].
- A plant cytokinin antagonist named "PI-55"[2].
- A human centrosomal protein, "CEP55," involved in cell division[3].
- Numerical citations or age-group identifiers (e.g., 45-55 years) in various clinical studies[4]
  [5].
- General abbreviations for polypropylene (PP) in materials science[6][7].



Without foundational data on "**PP-55**," it is not possible to generate the requested detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams.

To proceed with your request, please provide an alternative name, official designation (e.g., chemical name, company code name), or any relevant publications associated with the molecule of interest. Once a valid therapeutic agent is identified, a detailed report can be compiled to meet the specified requirements.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. EPPO Standards on efficacy evaluation of PPPs [eppo.int]
- 2. The purine derivative PI-55 blocks cytokinin action via receptor inhibition PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iASPP–PP1 complex is required for cytokinetic abscission by controlling CEP55 dephosphorylation PMC [pmc.ncbi.nlm.nih.gov]
- 4. moh.gov.my [moh.gov.my]
- 5. wignet.com [wignet.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Subject: Application Notes and Protocols for PP-55
   Combination Therapies]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b114666#pp-55-in-combination-with-other-therapeutic-agents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com